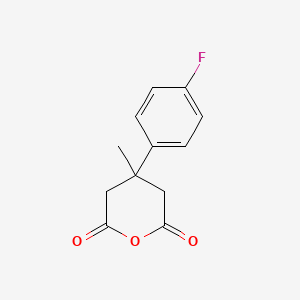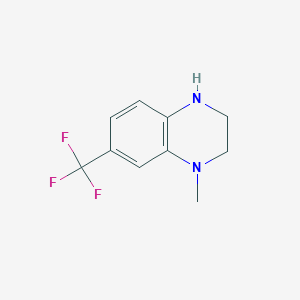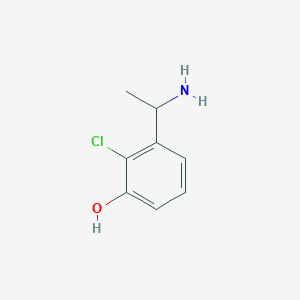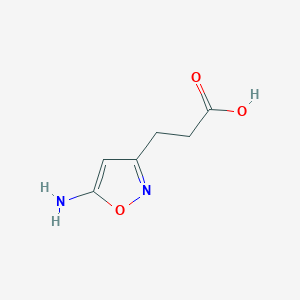![molecular formula C8H10BrNO B6618188 3-bromo-5-[(methylamino)methyl]phenol CAS No. 1521744-60-4](/img/structure/B6618188.png)
3-bromo-5-[(methylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-[(methylamino)methyl]phenol (3-Br-5-MAMP) is a compound that is gaining increasing attention for its potential applications in scientific research. 3-Br-5-MAMP has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
3-bromo-5-[(methylamino)methyl]phenol has been studied for its potential applications in scientific research. It has been used to study the effects of oxidative stress in human cells, as well as the effects of various drugs on the human body. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been used to study the effects of various environmental toxins on human health. It has also been studied for its potential use in cancer research, as it has been shown to be an effective inhibitor of tumor cell growth.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-[(methylamino)methyl]phenol is not fully understood. However, it is believed that 3-bromo-5-[(methylamino)methyl]phenol acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed that 3-bromo-5-[(methylamino)methyl]phenol may act as an inhibitor of tumor cell growth by blocking the activity of certain enzymes involved in tumor cell proliferation.
Biochemical and Physiological Effects
3-bromo-5-[(methylamino)methyl]phenol has been studied for its biochemical and physiological effects. It has been shown to reduce oxidative damage to cells, as well as inhibit the growth of tumor cells. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been shown to reduce inflammation and have anti-inflammatory effects on the body. It has also been shown to have anti-apoptotic effects, meaning it can protect cells from apoptosis or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-5-[(methylamino)methyl]phenol in lab experiments include its low cost, ease of synthesis, and its availability. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been shown to have a wide range of potential applications in scientific research. However, there are some limitations to using 3-bromo-5-[(methylamino)methyl]phenol in lab experiments. For example, it has a relatively short shelf life, meaning it must be used quickly after synthesis. Additionally, 3-bromo-5-[(methylamino)methyl]phenol is not as stable as some other compounds, meaning it may degrade over time.
Direcciones Futuras
There are several potential future directions for 3-bromo-5-[(methylamino)methyl]phenol. These include further research into its potential applications in cancer research, as well as its potential use as an antioxidant to reduce oxidative damage to cells. Additionally, further research into its effects on inflammation and its potential use as an anti-inflammatory agent is warranted. Additionally, 3-bromo-5-[(methylamino)methyl]phenol could be studied for its potential use as an anti-apoptotic agent, as well as its potential use in drug development. Finally, further research into its synthesis method and potential modifications to increase its stability is needed.
Métodos De Síntesis
3-bromo-5-[(methylamino)methyl]phenol can be synthesized via a three-step process involving bromination, amination, and condensation. In the first step, bromination of 4-methoxyphenol is performed using N-bromosuccinimide (NBS) at room temperature. This reaction produces 4-bromomethoxyphenol. In the second step, 4-bromomethoxyphenol is reacted with methylamine to form 4-bromo-5-(methylamino)methylphenol. Finally, the third step involves a condensation reaction between 4-bromo-5-(methylamino)methylphenol and formaldehyde to produce 3-bromo-5-[(methylamino)methyl]phenol.
Propiedades
IUPAC Name |
3-bromo-5-(methylaminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-2-7(9)4-8(11)3-6/h2-4,10-11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGMUUENMCZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[(methylamino)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)
![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)
![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)
![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)





![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)
